

Application of 1,1-Dimethylurea-d6 in Rocket Fuel Transformation Studies

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Compound of Interest

Compound Name: 1,1-Dimethylurea-d6

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

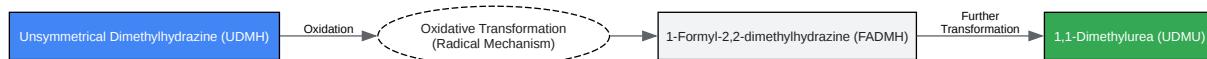
Unsymmetrical dimethylhydrazine (UDMH) is a hypergolic rocket propellant that has been used extensively in space programs.^[1] Spills and remnants from rocket stages can lead to environmental contamination.^[1] In the environment, UDMH undergoes rapid oxidative transformation, yielding a complex mixture of nitrogen-containing products.^[2] One of the significant and more stable transformation products is 1,1-dimethylurea (UDMU).^[2] Due to its persistence and potential as a marker for UDMH contamination, accurate quantification of UDMU in environmental matrices such as soil and water is crucial for environmental monitoring and risk assessment.

The use of stable isotope-labeled internal standards, such as **1,1-Dimethylurea-d6**, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. In this method, a known amount of the deuterated standard (**1,1-Dimethylurea-d6**) is added to the sample at the beginning of the analytical process. Since the deuterated standard has nearly identical chemical and physical properties to the native analyte (1,1-dimethylurea), it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the deuterated standard, an accurate quantification can be achieved.

These application notes provide a detailed protocol for the use of **1,1-Dimethylurea-d6** as an internal standard for the quantification of 1,1-dimethylurea in soil samples using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS).

UDMH Transformation Pathway

The transformation of UDMH in the environment is a complex process. One of the pathways leads to the formation of 1,1-dimethylurea. The following diagram illustrates a simplified transformation pathway.



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Figure 1: Simplified transformation pathway of UDMH to 1,1-Dimethylurea.

Experimental Protocols

Objective

To accurately quantify the concentration of 1,1-dimethylurea (UDMU) in soil samples using **1,1-Dimethylurea-d6** as an internal standard by SFC-MS/MS.

Materials and Reagents

- 1,1-Dimethylurea (UDMU), analytical standard ($\geq 97\%$ purity)
- **1,1-Dimethylurea-d6**, as internal standard
- Methanol (HPLC gradient grade)
- Acetonitrile (HPLC gradient grade)
- Carbon dioxide (99.99% purity)
- Ammonium formate ($\geq 99\%$)

- Formic acid ($\geq 98\%$)
- Deionized water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Anhydrous sodium sulfate
- Soil samples (field-collected and control)

Instrumentation

- Supercritical Fluid Chromatography (SFC) system
- Tandem Mass Spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)

Sample Preparation

- Soil Extraction:
 - Weigh 5 g of the soil sample into a centrifuge tube.
 - Spike the sample with a known amount of **1,1-Dimethylurea-d6** internal standard solution.
 - Add 10 mL of acetonitrile.
 - Vortex for 1 minute and sonicate for 15 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant.

- Repeat the extraction with another 10 mL of acetonitrile and combine the supernatants.
- Extract Cleanup and Concentration:
 - Pass the combined supernatant through a filter (0.22 µm).
 - Evaporate the extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 500 µL of methanol.

SFC-MS/MS Analysis

The following parameters are based on the method described by Ovchinnikov et al. (2022) for the analysis of UDMU.^[3]

- SFC Conditions:
 - Column: 2-Ethylpyridine stationary phase
 - Mobile Phase: Carbon dioxide with 10% methanol as a co-solvent
 - Flow Rate: 1.5 mL/min
 - Backpressure: 130 bar
 - Column Temperature: 40 °C
 - Injection Volume: 5 µL
- MS/MS Conditions:
 - Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+)
 - Source Temperature: 300 °C
 - Corona Needle Current: 4 µA
 - Detection Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions (Proposed):

- 1,1-Dimethylurea: Precursor ion (m/z) 89.1 → Product ion (m/z) 44.1 (quantifier), 72.1 (qualifier)
- **1,1-Dimethylurea-d6**: Precursor ion (m/z) 95.1 → Product ion (m/z) 48.1 (quantifier), 78.1 (qualifier)

Data Analysis

- Construct a calibration curve using standards of 1,1-dimethylurea with a constant concentration of **1,1-Dimethylurea-d6**.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Quantify the amount of 1,1-dimethylurea in the samples using the calibration curve.

Quantitative Data Presentation

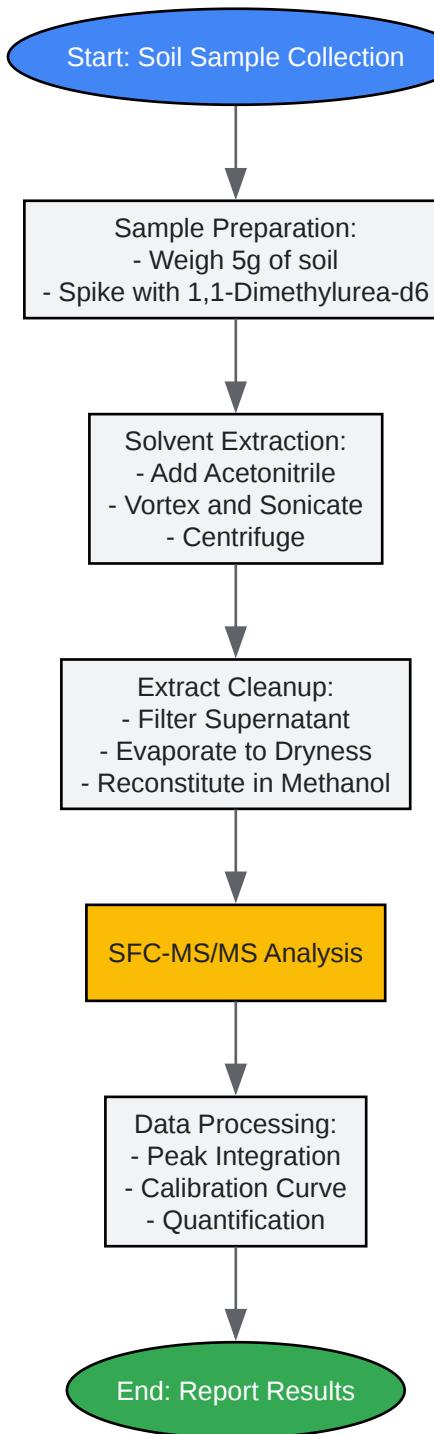
The following table presents representative data for the quantification of 1,1-dimethylurea in soil samples using the described method.

Sample ID	Analyte Concentration (µg/kg)	Internal Standard Recovery (%)	RSD (%) (n=3)
Control Soil	< 1.0	95	N/A
Site A	25.4	92	4.5
Site B	12.8	98	6.2
Site C	89.1	89	3.8
Spiked Control (10 µg/kg)	9.7	96	5.1

Data is representative and compiled for illustrative purposes.

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of 1,1-dimethylurea in soil samples.



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Figure 2: Experimental workflow for the analysis of 1,1-Dimethylurea.

Conclusion

The use of **1,1-Dimethylurea-d6** as an internal standard in an isotope dilution SFC-MS/MS method provides a robust and reliable approach for the quantification of 1,1-dimethylurea in complex environmental matrices like soil. This methodology is essential for accurately assessing the environmental impact of UDMH contamination from rocket fuel. The detailed protocol and workflows presented here serve as a comprehensive guide for researchers and scientists in this field.

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